4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549016-72-8
Cat. No.: VC11845449
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-72-8 |
|---|---|
| Molecular Formula | C16H22N6 |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C16H22N6/c1-4-14-11-15(20-13(3)19-14)21-7-9-22(10-8-21)16-17-6-5-12(2)18-16/h5-6,11H,4,7-10H2,1-3H3 |
| Standard InChI Key | HCTSFPPAFWYFIH-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C |
| Canonical SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C |
Introduction
General Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H21N5 |
| Molecular Weight | ~271.37 g/mol |
| Functional Groups | Piperazine, pyrimidine, alkyl groups |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO) due to nitrogen-rich structure |
Synthesis
The synthesis of such pyrimidine derivatives often involves multi-step reactions:
-
Formation of the Pyrimidine Core:
-
The pyrimidine ring is typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
-
-
Substitution at Position 6:
-
The introduction of the piperazine moiety is achieved through nucleophilic substitution using halogenated pyrimidines as intermediates.
-
-
Functionalization of the Piperazine Ring:
-
The attachment of the methylpyrimidine group to the piperazine ring can be carried out through alkylation or amidation reactions.
-
Example Reaction Scheme
-
Synthesis of 4-ethyl-2-methylpyrimidine via condensation of ethyl acetoacetate and formamidine.
-
Chlorination at position 6 followed by substitution with piperazine.
-
Alkylation of piperazine with methylpyrimidine derivatives.
Potential Applications
Pyrimidine derivatives, including compounds like this one, are widely studied for their pharmacological properties:
-
Anticancer Activity:
-
Antiviral Properties:
-
Neurological Applications:
Mechanism of Action
The activity of such compounds typically arises from their ability to interact with biological targets through hydrogen bonding and π-stacking interactions facilitated by the aromatic pyrimidine ring and nitrogen atoms.
Analytical Characterization
For structural confirmation and purity assessment, standard analytical techniques are used:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume